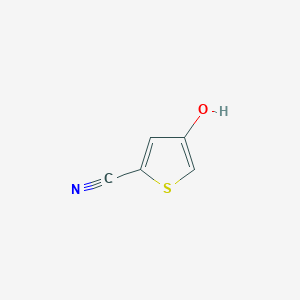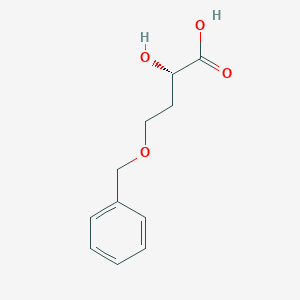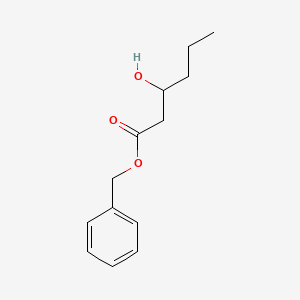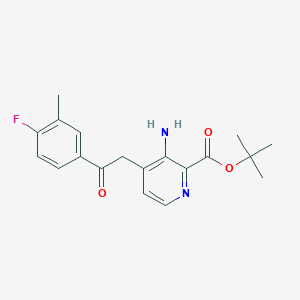
2-(2-Boc-amino-4-pyridyl)-1-(4-fluoro-3-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Boc-amino-4-pyridyl)-1-(4-fluoro-3-methylphenyl)ethanone is a synthetic organic compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a phenyl ring substituted with a fluorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Boc-amino-4-pyridyl)-1-(4-fluoro-3-methylphenyl)ethanone typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 2-amino-4-pyridine, is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Formation of the Phenyl Intermediate: The phenyl ring is functionalized by introducing a fluorine atom and a methyl group through electrophilic aromatic substitution reactions.
Coupling Reaction: The pyridine and phenyl intermediates are coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Boc-amino-4-pyridyl)-1-(4-fluoro-3-methylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Boc-amino-4-pyridyl)-1-(4-fluoro-3-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Boc-amino-4-pyridyl)-1-(4-fluoro-3-methylphenyl)ethanone depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, influencing biological pathways. In medicinal chemistry, it may interact with enzymes or receptors to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-4-pyridyl)-1-(4-fluoro-3-methylphenyl)ethanone: Lacks the Boc protection on the amino group.
2-(2-Boc-amino-4-pyridyl)-1-phenylethanone: Lacks the fluorine and methyl substitutions on the phenyl ring.
2-(2-Boc-amino-4-pyridyl)-1-(4-chloro-3-methylphenyl)ethanone: Substitutes fluorine with chlorine.
Uniqueness
2-(2-Boc-amino-4-pyridyl)-1-(4-fluoro-3-methylphenyl)ethanone is unique due to the combination of its Boc-protected amino group, fluorine, and methyl substitutions. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
CAS No. |
365428-05-3 |
|---|---|
Molecular Formula |
C19H21FN2O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C19H21FN2O3/c1-11-9-12(5-6-14(11)20)15(23)10-13-7-8-22-17(16(13)21)18(24)25-19(2,3)4/h5-9H,10,21H2,1-4H3 |
InChI Key |
OXFIFAIFZDUVSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CC2=C(C(=NC=C2)C(=O)OC(C)(C)C)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol](/img/structure/B14251581.png)
![5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)-](/img/structure/B14251592.png)
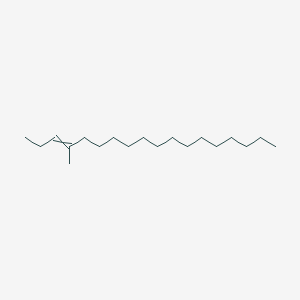
![N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea](/img/structure/B14251600.png)

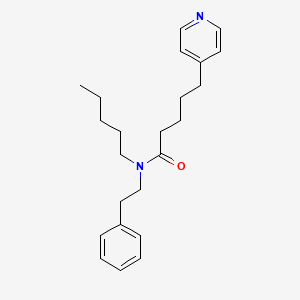
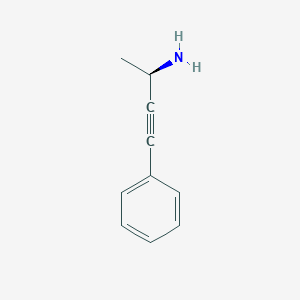
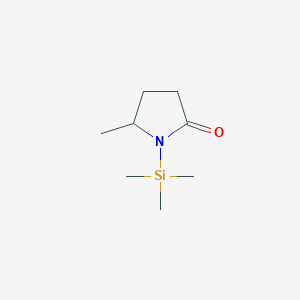
![N,N'-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine](/img/structure/B14251616.png)

